molecular formula C6H8N2O B1600622 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine CAS No. 253682-42-7

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine

Katalognummer: B1600622
CAS-Nummer: 253682-42-7
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: YIGDNAMSWMGZNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound known for its unique structure and significant biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the aldol condensation of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, followed by base-mediated reactions . The reaction conditions often involve the use of lithium diisopropylamide (LDA) and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The process may start from readily available precursors like pyrrolidin-2-one and involve multiple steps to ensure high yield and purity .

Analyse Chemischer Reaktionen

Aldol Condensation Reactions

The C-3 methyl group of 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one undergoes base-mediated aldol condensation with aromatic aldehydes. Using LDA-TMEDA (lithium diisopropylamide with tetramethylethylenediamine) in THF at −20°C, the methyl group is deprotonated, followed by nucleophilic attack on the aldehyde to form β-hydroxy intermediates. These intermediates spontaneously dehydrate to yield 3-alkenyl derivatives (e.g., 8a–8f ) in moderate to high yields .

Aldehyde (RCHO)3-Alkenyl ProductYield (%)
Benzaldehyde8a (E-configuration)53
4-Bromobenzaldehyde8c 15
2,4-Dichlorobenzaldehyde8d 22
tert-Butyraldehyde8e 4

X-ray crystallography confirmed the E-configuration of the alkene in 8a (3JCH=CH = 16.5 Hz) . The reaction tolerates electron-withdrawing and bulky substituents, though steric hindrance reduces yields (e.g., 8e ) .

Dehydration of β-Hydroxy Intermediates

β-Hydroxy adducts (e.g., 7c–7e ) derived from aldol reactions undergo acid-catalyzed dehydration. Heating with p-toluenesulfonic acid (PTSA) in refluxing toluene affords 3-alkenyl derivatives in improved yields :

Hydroxy AdductDehydrated ProductYield (%)
7c (4-BrC₆H₄)8c 41
7d (2,4-Cl₂C₆H₃)8d 38
7e (CMe₃)8e 44

This method enhances yields for substrates prone to incomplete dehydration under basic conditions .

Multicomponent Reactions

A green synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates employs triethyl ammonium acetate (TEAA) ionic liquid as a recyclable catalyst. The reaction involves:

  • Imine formation between 4-amino-3-methyl-5-styrylisoxazole and aldehydes.

  • Enamine generation via condensation with β-keto esters.

  • Tandem Mannich reactions to assemble the tetrahydropyridine core .

AldehydeProduct Yield (%)Reaction Time (min)
Benzaldehyde4a (85)10
4-Nitrobenzaldehyde4b (92)15
Furfural4n (78)20

TEAA enables mild conditions (room temperature), short reaction times, and fivefold recyclability without efficiency loss .

Synthetic Routes Involving Ring-Opening and Cyclization

A patented route to gaboxadol (THIP) involves:

  • Ring-opening of pyrrolidin-2-one with methanesulfonic acid in methanol/ethanol, forming dimethyl 5-hydroxy-3,6-dihydropyridine-1,4-dicarboxylate.

  • Cyclization with hydroxylamine to construct the isoxazole ring .

This method avoids protecting groups, improving atom economy and scalability .

Metalation and Functionalization

The C-3 methyl group undergoes lateral deprotonation with LDA, enabling electrophilic trapping. This strategy is critical for installing alkenyl, aryl, or heteroaryl substituents, mimicking bioactive acylpyridones .

Key Mechanistic Insights

  • Aldol Reactions : Proceed via enolate formation, with regioselectivity dictated by the isoxazole ring’s electronic effects .

  • Dehydration : Acid catalysis stabilizes carbocation intermediates, favoring E-alkene formation .

  • Multicomponent Reactions : TEAA stabilizes charged intermediates, accelerating imine/enamine equilibration .

These reactions highlight the compound’s versatility as a scaffold for drug discovery, particularly for GABA receptor-targeted therapeutics .

Wissenschaftliche Forschungsanwendungen

Sedative and Hypnotic Properties

THIP has been extensively studied for its sedative and hypnotic effects. It preferentially activates delta-subunit-containing GABA(A) receptors, which are crucial for mediating the sedative actions of the compound. Research indicates that THIP significantly decreases neuronal excitability in thalamic neurons, suggesting its potential utility in treating sleep disorders and anxiety-related conditions.

Case Study: Electrophysiological Analysis

A study conducted on mice demonstrated that THIP administration resulted in a dose-dependent impairment of motor performance on the rotarod test. The effects were notably blunted in mice lacking the delta-subunit of GABA(A) receptors, underscoring the importance of these receptors in mediating THIP's sedative effects .

Treatment of Neurological Disorders

THIP has shown promise in addressing various neurological disorders due to its action on GABAergic systems. Its ability to modulate GABA(A) receptor activity makes it a candidate for managing conditions such as epilepsy and schizophrenia.

Case Study: Anticonvulsant Activity

In animal models, THIP has been observed to prevent isoniazid-induced seizures, highlighting its anticonvulsant properties. The compound's efficacy was assessed through behavioral tests that measured seizure onset and duration .

Research Tool in Pharmacology

THIP serves as a valuable research tool for studying GABAergic neurotransmission and receptor pharmacology. Its selective action on specific GABA(A) receptor subtypes allows researchers to dissect the roles of these receptors in various physiological and pathological processes.

Research has indicated that derivatives of THIP may also be beneficial in treating malfunctions associated with acetylcholine or muscarinic systems. These compounds have shown high affinity for central cholinergic receptors, suggesting their potential use in managing cognitive dysfunctions related to Alzheimer's disease or other neurodegenerative conditions.

Case Study: Cholinergic Activity

A patent describes the synthesis of tetrahydroisoxazolo derivatives that exhibit significant activity at muscarinic M-1 receptors, demonstrating potential therapeutic effects on cognitive impairments .

Anticancer Activity

Emerging studies suggest that THIP derivatives may possess anticancer properties. Certain synthesized compounds have shown cytotoxic activity against various cancer cell lines while exhibiting low toxicity towards normal cells.

Data Table: Cytotoxic Activity of THIP Derivatives

CompoundCell Line TestedIC50_{50} (µM)
THIP Derivative AMCF-7 (Breast Cancer)27.7
THIP Derivative BT47-D (Breast Cancer)39.2
THIP Derivative CNIH-3T3 (Normal Cell)>100

This data indicates a promising selectivity for cancerous cells over normal cells, which is critical for developing targeted cancer therapies.

Wirkmechanismus

The primary mechanism of action for 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with GABA receptors. It acts as a GABA receptor agonist, preferentially activating delta-subunit-containing GABA receptors (delta-GABA receptors). This activation leads to increased inhibitory neurotransmission, resulting in sedative and hypnotic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine is unique due to its specific interaction with delta-GABA receptors, which distinguishes it from other GABA receptor modulators. This selectivity makes it a valuable compound for studying the role of these receptors in various physiological and pathological processes .

Biologische Aktivität

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine (THIP) is a heterocyclic compound recognized for its significant biological activity, particularly as a modulator of the GABA receptor system. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

THIP primarily acts as a GABA_A receptor agonist , with a notable preference for the δ-subunit-containing GABA_A receptors . This selectivity distinguishes it from other GABAergic drugs like benzodiazepines. The activation of these receptors enhances inhibitory neurotransmission, leading to sedative and hypnotic effects. Specifically, THIP exhibits supra-maximal agonism at the α4β3δ GABA_A receptor subtype while demonstrating lower potency at other subtypes such as α1β3γ2.

Biological Activity and Therapeutic Applications

THIP has been investigated for various therapeutic applications:

  • Neurological Disorders : It has shown potential in treating conditions such as epilepsy, anxiety disorders, and insomnia due to its modulatory effects on GABA receptors .
  • Psychiatric Disorders : Research indicates its efficacy in managing symptoms associated with schizophrenia and Huntington's disease .
  • Neuroprotection : THIP's action on GABA_A receptors may provide neuroprotective benefits in conditions involving excitotoxicity .

In Vivo Studies

A study examining the effects of THIP on rat pups demonstrated that it significantly increased tonic GABA currents. This enhancement was correlated with behavioral changes indicative of altered neuronal activity in developing brains . Additionally, THIP was found to be well-tolerated and exhibited potent GABA agonistic activity without being a GABA uptake inhibitor .

Case Studies

  • Sedative Effects : In a controlled experiment involving mice lacking specific GABA_A receptor subunits, THIP was shown to mediate sedative actions primarily through δ-GABA_A receptors. This highlights its potential utility in developing targeted therapies for sleep disorders .
  • Behavioral Analysis : Behavioral studies indicated that THIP administration led to significant changes in locomotor activity and anxiety-like behavior in animal models, further supporting its role in managing anxiety disorders .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of THIP compared to structurally similar compounds:

CompoundGABA_A Receptor AffinityPrimary EffectsTherapeutic Applications
This compound (THIP) HighSedation, anxiolysisAnxiety disorders, insomnia
Benzodiazepines VariableSedation, muscle relaxationAnxiety disorders, seizures
GABA Uptake Inhibitors (e.g., THPO) ModerateIncreased synaptic GABA levelsPotential neuroprotective roles

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGDNAMSWMGZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440615
Record name 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253682-42-7
Record name 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 2
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 3
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 4
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 5
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 6
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.